molecular formula C7H13N3 B2858060 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 5036-49-7

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B2858060
CAS No.: 5036-49-7
M. Wt: 139.202
InChI Key: XSPHDDUROPJBIC-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 3-position. This compound appears as a white crystalline solid or a colorless liquid and is soluble in water and various organic solvents .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are currently unknown Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound have not been identified

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction conditions often include the use of ethanol as a solvent and cooling the reaction mixture to 0°C to facilitate the methylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is used as a reagent and catalyst in organic synthesis. It serves as a building block for the synthesis of more complex heterocyclic compounds .

Biology and Medicine: It is explored for its potential use in developing pharmaceuticals targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of pesticides, including insecticides and herbicides . Its role as an intermediate in the synthesis of agrochemicals highlights its importance in agricultural chemistry.

Comparison with Similar Compounds

Uniqueness: 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPHDDUROPJBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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